Carbonic acid, neodymium salt

Vue d'ensemble

Description

Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare earth metal salt that is commonly used in various fields, including chemistry, physics, and biology.

Mécanisme D'action

The mechanism of action of carbonic acid, neodymium salt is not fully understood. However, it is believed that its unique electronic structure and magnetic properties play a crucial role in its potential applications. The neodymium ion in the salt has a high magnetic moment, which makes it useful in MRI and other imaging techniques.

Effets Biochimiques Et Physiologiques

There is limited research on the biochemical and physiological effects of carbonic acid, neodymium salt. However, some studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of carbonic acid, neodymium salt is its unique properties, which make it useful in various scientific research applications. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it is expensive, which can make it difficult for researchers with limited budgets to use it in their experiments.

Orientations Futures

There are several future directions for research on carbonic acid, neodymium salt. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of its potential applications in the field of biomedicine, including drug delivery and bioimaging.

Conclusion:

Carbonic acid, neodymium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in MRI and other imaging techniques. While there is limited research on its biochemical and physiological effects, it is relatively safe for use in laboratory experiments. There are several future directions for research on carbonic acid, neodymium salt, including the development of new synthesis methods and the exploration of its potential applications in the field of biomedicine.

Applications De Recherche Scientifique

Carbonic acid, neodymium salt has several potential applications in scientific research. It is commonly used as a catalyst in organic reactions, and its magnetic properties make it useful in magnetic resonance imaging (MRI) and other imaging techniques. It is also used in the production of fluorescent materials, which are used in various applications, including bioimaging and sensing.

Propriétés

Numéro CAS |

14475-18-4 |

|---|---|

Nom du produit |

Carbonic acid, neodymium salt |

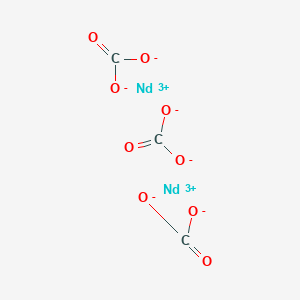

Formule moléculaire |

C3Nd2O9 |

Poids moléculaire |

468.51 g/mol |

Nom IUPAC |

neodymium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Nd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

Clé InChI |

UTWHRPIUNFLOBE-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |

SMILES canonique |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |

Autres numéros CAS |

14475-18-4 5895-46-5 |

Synonymes |

carbonic acid, neodymium salt |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)